1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol
Description
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol (CAS: Not explicitly provided; Ref: 10-F649568 ) is a heterocyclic alcohol featuring a furan ring linked to a pyrrolidine moiety via an ethanol bridge. This compound is of interest in medicinal and synthetic chemistry due to its dual heterocyclic framework, which may confer unique physicochemical and bioactive properties. Structural characterization via NMR, IR, and mass spectrometry is inferred from analogous compounds (e.g., ), though direct data for this specific molecule is absent in the provided evidence.
Properties
IUPAC Name |
1-(furan-2-yl)-2-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLJBRRIRXFMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(C2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Representative Reaction Conditions and Yields for Ni-Catalyzed Coupling
| Entry | Catalyst | Ligand (L2) | Reductant | Additive | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | NiBr2·diglyme (10%) | dtbpy (12%) | Zn (3 eq) | NaI (0.5 eq) | DMAc | 25 | 66 | Standard conditions |
| 2 | NiBr2·diglyme (10%) | dtbpy (12%) | Zn (3 eq) | Et3N·HCl (1.2 eq) | DMAc | 25 | 0 | Without NaI additive |
| 3 | NiBr2·diglyme (10%) | dtbpy (12%) | Mn (3 eq) | NaI (0.5 eq) | DMAc | 25 | 31 | Mn as reductant |
Data adapted from reaction optimization studies for heterocyclic coupling.
Synthesis via Glyoxylate Intermediates and Acylation
Another approach involves preparing heterocyclic α-oxoesters (glyoxylates) as intermediates, followed by reduction and functional group transformations:
- Preparation of pyrrol-2-ylglyoxylate: Pyrrole reacts with oxalyl chloride at low temperature (-78 °C), followed by methanolysis with sodium methoxide to yield methyl pyrrol-2-ylglyoxylate in moderate yields (~57%).
- Furan glyoxylates: 1-(Furan-2-yl)ethan-1-one can be oxidized with selenium dioxide to form furylglyoxalic acid derivatives, which upon esterification provide furan glyoxylates.
- Subsequent reduction: These glyoxylates can be selectively reduced to install the ethan-1-ol moiety, linking the furan and pyrrolidine rings.
This method allows for modular synthesis of heterocyclic ethanols with control over substitution patterns.
Table 2: Yields of Key Glyoxylate Intermediates
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic addition to furan-2-carboxaldehyde | Direct formation of ethan-1-ol linkage | Mild conditions, stereocontrol | Requires preparation of nucleophilic pyrrolidine species |
| Ni-catalyzed coupling with reductant | Transition metal catalysis, mild temperature | High regio- and stereoselectivity | Sensitive to additives, requires inert atmosphere |
| Glyoxylate intermediate synthesis | Use of α-oxoesters as building blocks | Modular, versatile for heterocycle functionalization | Multi-step, moderate yields |
| Electrochemical oxidation | Radical-based, green chemistry approach | Environmentally friendly, potential for selectivity | Requires specialized equipment, less established |
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Heterocyclic Substitutions: Pyrrolidine vs. Morpholine, Piperazine, and Pyrazole
The pyrrolidine ring in the target compound can be replaced with other nitrogen-containing heterocycles, altering solubility, basicity, and bioactivity. Key analogs include:
Key Observations :
Furan-Modified Analogs: Chain Length and Substituents
Variations in the furan-containing ethanol backbone impact steric bulk and reactivity:
Key Observations :
Reactivity and Functionalization
The target compound’s pyrrolidine and alcohol groups are reactive sites for further derivatization:
- Oxidation: Analogous 1-(pyrrolidin-2-yl)ethan-1-ol undergoes oxidation with Ag2CO3/Celite to form 2-acetyl-1-pyrroline (2AP), a fragrant compound .
- Hydrogenation : Rh/Al2O3-catalyzed hydrogenation of acetylpyrrole derivatives yields pyrrolidine alcohols in quantitative yields , a method applicable to furan-pyrrolidine hybrids.
Biological Activity
1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and other pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : C1CC(NC1)CC(C2=CC=CO2)O
- InChI : InChI=1S/C10H15NO2/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8/h2,4,6,8-9,11-12H,1,3,5,7H2
The compound features a furan ring and a pyrrolidine moiety, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. While specific data on this compound is limited, related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity of Pyrrolidine Derivatives
A study evaluated several pyrrolidine derivatives for their antibacterial efficacy. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
This suggests that modifications to the pyrrolidine structure can enhance antibacterial activity, implying that this compound may also exhibit similar properties.
Antifungal Activity
In addition to antibacterial properties, pyrrolidine derivatives have been investigated for antifungal activity. Some studies report that certain compounds show significant antifungal effects against Candida albicans and other fungal strains .
Antifungal Efficacy Table
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound C | 0.0048 | C. albicans |
| Compound D | 0.0098 | B. mycoides |
The potential of this compound in antifungal applications remains to be explored but is promising based on related compounds.
While specific mechanisms for this compound are not well documented, similar compounds often exert their effects by disrupting bacterial cell walls or inhibiting key metabolic pathways within microbial cells. The presence of the furan and pyrrolidine rings may play crucial roles in these interactions.
Q & A
Q. What are the common synthetic routes for 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-ol?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a general procedure for similar furan-pyrrolidine alcohols using bromination followed by asymmetric transfer hydrogenation with chiral catalysts to achieve stereocontrol. Flash chromatography (PE/EtOAc, 80:20) is used for purification, yielding ~57% isolated product as a solid . Stereocontrolled methods, such as chiral phosphoric acid (CPA)-mediated couplings (as in ), may also be adapted to optimize enantioselectivity .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : 2D HSQC and HMBC NMR (as in ) resolve connectivity between furan and pyrrolidine moieties, while H and C NMR identify functional groups and stereochemistry .
- Chromatography : Flash chromatography ( ) and polar column gas chromatography ( ) ensure purity and validate retention behavior .
- X-ray Crystallography : SHELX software ( ) can resolve crystal structures, particularly for stereochemical assignments .
Q. What are the key physicochemical properties of this compound?
Advanced Research Questions
Q. How do the furan and pyrrolidine rings influence stereoelectronic properties?
The furan ring contributes electron-rich aromaticity, enhancing nucleophilicity at the hydroxyl-bearing carbon. The pyrrolidine ring’s puckering (described in using Cremer-Pople coordinates) affects steric interactions and hydrogen-bonding capacity, modulating reactivity and biological activity . Computational studies (e.g., DFT) can quantify these effects by analyzing bond angles and charge distribution .
Q. How can enantioselective synthesis be achieved for this chiral alcohol?
Asymmetric catalysis is critical. highlights chiral phosphoric acids (CPAs) for stereocontrol in similar alcohols, achieving SP or RP selectivity via hydrogen-bonding interactions . RuCl(p-cymene) catalysts ( ) enable asymmetric transfer hydrogenation, producing enantiomeric excesses >90% in related compounds .
Q. What analytical challenges arise in quantifying this compound in complex mixtures?
- Chromatographic Interference : Co-elution with structurally similar byproducts (e.g., furan derivatives) requires high-resolution columns (C18 or chiral phases) .
- Spectroscopic Overlap : H NMR signals from pyrrolidine protons may overlap with impurities; 2D techniques (e.g., COSY) are essential .
- Detection Limits : Low UV absorbance of furan necessitates derivatization (e.g., acetylation) for enhanced sensitivity in HPLC .
Q. What computational methods predict reactivity and binding modes?
- Molecular Dynamics (MD) : Simulates conformational flexibility of the pyrrolidine ring in solution .
- Docking Studies : Models interactions with biological targets (e.g., enzymes), leveraging X-ray crystallographic data from SHELX-refined structures .
- QM/MM Calculations : Evaluates transition states in asymmetric syntheses, guiding catalyst design .
Q. What storage conditions ensure long-term stability?
- Temperature : Store at 2–8°C in airtight containers to prevent oxidation of the furan ring .
- Light Sensitivity : Amber vials mitigate photodegradation of the alcohol moiety .
- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the pyrrolidine N-oxide (if present) .
Contradictions and Resolutions
- Stereochemical Outcomes : and report conflicting enantioselectivities with different catalysts. Resolution: Screen multiple catalysts (e.g., CPAs vs. Ru complexes) to identify optimal conditions .
- Solubility Discrepancies : and note variable solubility in polar solvents. Resolution: Pre-saturate solvents or use co-solvents (e.g., DMSO/HO mixtures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
